6-Amino-2-ethynyl-3-iodopyridine
Description
Significance of Pyridine (B92270) Derivatives as Heterocyclic Building Blocks
Pyridine and its derivatives are fundamental heterocyclic compounds that play a pivotal role in numerous areas of science. nih.govtandfonline.com Their unique structural and electronic properties, including weak basicity, water solubility, and the ability to form hydrogen bonds, make them indispensable in medicinal chemistry and materials science. jchemrev.comnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common motif in a vast array of natural products, pharmaceuticals, and agrochemicals. acs.orguni-muenster.de
The versatility of the pyridine scaffold allows for the introduction of various functional groups at different positions on the ring, leading to a diverse range of biological activities. wisdomlib.orgsciencepublishinggroup.com Pyridine derivatives have been shown to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govtandfonline.comwisdomlib.org This has made them a primary focus for medicinal chemists in the design and synthesis of new therapeutic agents. jchemrev.com
Overview of Multi-functionalized Pyridine Architectures in Chemical Research
The development of synthetic methodologies to create multi-functionalized pyridines is a cornerstone of modern organic chemistry. mdpi.com The ability to selectively introduce multiple substituents onto the pyridine ring allows for the fine-tuning of a molecule's properties, enabling the creation of complex and highly specific structures. ekb.eg Researchers are constantly exploring new and efficient ways to synthesize these intricate molecules, often employing strategies like metal-catalyzed cross-coupling reactions and regioselective functionalization. acs.orgacs.org
These multi-functionalized pyridines serve as versatile platforms for constructing even more complex molecular frameworks. The presence of multiple reactive sites on the pyridine ring opens up possibilities for a variety of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals, functional materials, and ligands for metal catalysts. acs.orgekb.egthieme-connect.com
Contextualization of 6-Amino-2-ethynyl-3-iodopyridine within Advanced Organic Synthesis
Within the realm of multi-functionalized pyridines, this compound stands out as a particularly valuable building block. This compound possesses three distinct functional groups—an amino group, an ethynyl (B1212043) group, and an iodine atom—each offering unique opportunities for further chemical modification. The strategic placement of these groups on the pyridine ring makes it a highly versatile intermediate for the synthesis of a wide range of complex heterocyclic compounds.
The amino group can act as a directing group or be transformed into other functionalities. The ethynyl group is a key participant in various coupling reactions, such as the Sonogashira coupling, allowing for the introduction of diverse substituents. The iodine atom, a halogen, is an excellent leaving group in numerous cross-coupling reactions, providing another avenue for molecular diversification. The combination of these three functional groups in a single molecule makes this compound a powerful tool for synthetic chemists, enabling the efficient construction of novel and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
6-ethynyl-5-iodopyridin-2-amine |
InChI |
InChI=1S/C7H5IN2/c1-2-6-5(8)3-4-7(9)10-6/h1,3-4H,(H2,9,10) |
InChI Key |
KRIAHZKXXJGAEG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=N1)N)I |
Origin of Product |
United States |
Reactivity and Transformation Chemistry of 6 Amino 2 Ethynyl 3 Iodopyridine
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of chemical reactions. libretexts.orgmsu.edu This functionality is key to the construction of larger, more elaborate molecular architectures.
Carbon-Carbon Cross-Coupling Reactions
Carbon-carbon cross-coupling reactions are powerful tools in organic synthesis for the formation of new carbon-carbon bonds. wikipedia.org In the context of 6-Amino-2-ethynyl-3-iodopyridine, the terminal alkyne is a prime candidate for such transformations, most notably the Sonogashira coupling reaction.
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.org This reaction is a highly effective method for forming C(sp)-C(sp²) bonds. scirp.orgnih.gov In the case of this compound, the ethynyl group can readily participate in Sonogashira couplings with various aryl or vinyl halides. This allows for the introduction of a wide array of substituents at the 2-position of the pyridine (B92270) ring.
The general conditions for a Sonogashira coupling involving an ethynylpyridine derivative often include a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, typically an amine such as triethylamine (B128534) (TEA), in a suitable solvent like THF or DMF. nih.govsoton.ac.uk The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl/vinyl halide, followed by transmetalation with the copper acetylide (formed from the terminal alkyne, copper(I), and base), and finally, reductive elimination to yield the coupled product and regenerate the palladium catalyst.
Research has demonstrated the successful application of Sonogashira couplings to various pyridine and other heterocyclic systems. For instance, the coupling of 2-amino-3-bromopyridines with terminal alkynes has been achieved in good yields using a Pd(CF₃COO)₂/PPh₃ catalyst system. scirp.org Similarly, 6-bromo-3-fluoro-2-cyanopyridine has been successfully coupled with a variety of terminal alkynes using a Pd(PPh₃)₄/CuI system. soton.ac.uk These examples highlight the general utility of the Sonogashira reaction for functionalizing pyridine rings at a halogenated position. While these examples involve coupling at a halogenated position, the principle of coupling a terminal alkyne, such as that in this compound, with an aryl or vinyl halide remains the same.
A variety of terminal alkynes can be coupled with aryl halides, showcasing the versatility of the Sonogashira reaction. scirp.orgscielo.org.mx This suggests that this compound could be coupled with a diverse range of aryl and vinyl halides to generate a library of novel compounds.
Table 1: Examples of Sonogashira Coupling Reactions with Pyridine Derivatives
| Pyridine Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄/CuI | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Not specified | soton.ac.uk |
| 2-Amino-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | 2-Amino-5-((trimethylsilyl)ethynyl)pyridine | 96 | nih.gov |
This table presents examples of Sonogashira reactions on substituted pyridines to illustrate the general applicability of the reaction.
While the Sonogashira reaction is the most prominent, other cross-coupling reactions involving terminal alkynes exist. These reactions, while less common, can offer alternative pathways for C-C bond formation. However, specific examples utilizing this compound in these alternative coupling reactions are not extensively documented in the readily available literature.
Addition Reactions to the Alkynyl Triple Bond (e.g., nucleophilic, electrophilic)
The carbon-carbon triple bond of the ethynyl group is susceptible to addition reactions, where the π bonds are broken and new single bonds are formed. msu.edu Both electrophilic and nucleophilic additions are possible.
Electrophilic Addition: The high electron density of the alkyne makes it a target for electrophiles. libretexts.org The reaction is initiated by the attack of the π electrons on the electrophile. For example, the addition of hydrogen halides (HX) or halogens (X₂) can occur across the triple bond. libretexts.org The addition of one equivalent of HX to a terminal alkyne typically follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon. libretexts.org The addition of a second equivalent of HX results in a geminal dihalide. youtube.com Similarly, the addition of one equivalent of a halogen (e.g., Br₂) leads to a dihaloalkene, often with trans stereochemistry, and a second equivalent yields a tetrahaloalkane. libretexts.org
Cycloaddition Reactions Involving the Alkyne Group
The ethynyl group of this compound can participate as a 2π component in cycloaddition reactions to form new ring systems. A common example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, where an alkyne reacts with a 1,3-dipole (like an azide (B81097) or a nitrone) to form a five-membered heterocyclic ring. researchgate.net Another important reaction is the [4+2] cycloaddition, or Diels-Alder reaction, where an alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. nih.govrsc.orgresearchgate.net The feasibility and outcome of these reactions depend on the specific reaction partners and conditions.
Hydrogenation of the Ethynyl Moiety
The ethynyl group can be fully or partially hydrogenated to yield the corresponding alkene or alkane. msu.eduyoutube.com
Complete Hydrogenation: Catalytic hydrogenation using catalysts like platinum (Pt) or palladium on carbon (Pd/C) will typically reduce the alkyne all the way to the corresponding alkane. youtube.com In the case of this compound, this would result in the formation of 6-Amino-2-ethyl-3-iodopyridine.
Partial Hydrogenation: Selective reduction to the alkene is also possible using specific catalysts. Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will produce the cis (or Z)-alkene. youtube.com Alternatively, reduction with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) will yield the trans (or E)-alkene. These selective hydrogenations would transform the ethynyl group of this compound into a vinyl group with controlled stereochemistry.
Table 2: Potential Hydrogenation Products of this compound
| Reagents | Product | Stereochemistry |
|---|---|---|
| H₂, Pd/C | 6-Amino-2-ethyl-3-iodopyridine | N/A |
| H₂, Lindlar's Catalyst | 6-Amino-3-iodo-2-vinylpyridine | cis (Z) |
| Na, NH₃(l) | 6-Amino-3-iodo-2-vinylpyridine | trans (E) |
Reactivity of the Iodo Moiety
The iodine atom on the pyridine ring serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. Its high reactivity compared to other halogens like bromine or chlorine makes it a preferred substrate for these transformations. wikipedia.org The typical reaction pathway involves the oxidative addition of the C-I bond to a low-valent transition metal catalyst, most commonly palladium. wikipedia.orglibretexts.org
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials. nih.govresearchgate.net For substrates like this compound, the iodo group is the primary site for these transformations. While specific studies detailing the cross-coupling reactions of this compound are not extensively available in the surveyed literature, the reactivity can be inferred from studies on structurally similar compounds like iodopyridines, iodoanilines, and other halo-heterocycles. researchgate.netnih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond. researchgate.netlibretexts.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. libretexts.orgacs.org The reaction typically involves a Pd(0) catalyst, a base, and a suitable solvent system, which can even be aqueous. nih.govnih.gov For iodopyridine substrates, the Suzuki coupling is an effective method for introducing aryl or vinyl substituents. researchgate.netresearchgate.net The reactivity order for halides is generally I > Br > Cl. wikipedia.org
Although no specific examples for this compound were found, the general conditions for Suzuki coupling of related iodopyridines are well-established.
Table 1: Representative Conditions for Suzuki Coupling of Iodopyridine Derivatives Note: These are general conditions and have not been specifically reported for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | nih.gov |
| PdCl₂(PPh₃)₂ | PPh₃ | KHCO₃ | DMF/H₂O | 110 | researchgate.net |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | medchemexpress.com |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes, typically with high trans selectivity. organic-chemistry.org The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org A variety of palladium sources, ligands, and bases can be employed. wikipedia.org While specific Heck reactions with this compound are not documented in the searched literature, the reaction is broadly applicable to aryl iodides. rsc.org
Table 2: Representative Conditions for Heck Coupling of Aryl Iodides Note: These are general conditions and have not been specifically reported for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | None | Triethylamine | Acetonitrile/Water | 100 | organic-chemistry.org |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-140 | organic-chemistry.org |
| Pd(OAc)₂ | None | AgOAc | TFA | 50 | rsc.org |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. orgsyn.org It is a highly effective method for forming carbon-carbon bonds. A key advantage is the high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. However, these reagents are also more sensitive to air and moisture. libretexts.org The reaction has been successfully applied to a range of substrates, including iodo-anilines and halopyridines, to produce complex molecules. nih.govorgsyn.org No specific research detailing the Negishi coupling of this compound has been identified.
Table 3: Representative Conditions for Negishi Coupling of Aryl Halides Note: These are general conditions and have not been specifically reported for this compound.
| Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | SPhos | Organozinc Halide | THF | Room Temp - 65 | nih.gov |
| Pd(PPh₃)₄ | PPh₃ | Organozinc Halide | THF | Reflux | orgsyn.org |
| Pd₂(dba)₃ | PCyp₃ | Organozinc Halide | THF/NMP | 80 | nih.gov |
The Stille reaction creates a carbon-carbon bond by coupling an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org The reaction is highly versatile due to the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups. wikipedia.orglibretexts.org A significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.orglibretexts.org The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Specific applications of the Stille coupling to this compound are not found in the reviewed literature, but it is a well-established method for aryl iodides. libretexts.orgmsu.edu
Table 4: Representative Conditions for Stille Coupling of Aryl Iodides Note: These are general conditions and have not been specifically reported for this compound.
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | PPh₃ | LiCl | THF | 50-70 | wikipedia.org |
| Pd₂(dba)₃ | P(furyl)₃ | None | DMF | Room Temp - 80 | organic-chemistry.org |
| Pd(OAc)₂ | None | CuI | NMP | 60-100 | organic-chemistry.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. wikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of the reaction, allowing for the coupling of a wide variety of amines (primary, secondary, and even ammonia equivalents) with aryl iodides, bromides, and chlorides under increasingly mild conditions. wikipedia.orgorganic-chemistry.org The reaction of 3-iodopyridine (B74083) has been reported, demonstrating the feasibility of this transformation on the pyridine scaffold. acs.orgnih.gov
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides Note: These are general conditions and have not been specifically reported for this compound, though reactions on 3-iodopyridine are known. acs.orgnih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene (B28343) | 70-100 | wikipedia.org |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene or Dioxane | 90-110 | nih.gov |
| Ni(acac)₂ | None | K₃PO₄ | Dioxane | 130 | acs.orgnih.gov |
Nucleophilic Aromatic Substitution (SNAr) at the Iodo Position
The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the presence of the nitrogen heteroatom. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at positions activated by good leaving groups. The iodine atom at the C-3 position of this compound serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
The amino group at the C-6 position further influences the reactivity of the C-3 position towards nucleophilic substitution. While amino groups are typically activating for electrophilic substitution in benzene (B151609) derivatives, their effect on the electron-deficient pyridine ring can facilitate SNAr. The reaction proceeds through a transient, negatively charged Meisenheimer-type intermediate. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodo group. For instance, amination reactions on aminopyridines can occur via a transient η⁶-pyridine complex with a ruthenium catalyst, which functions as an electrophile for the nucleophilic substitution with amines, leading to the cleavage of the pyridyl C-N bond. nih.gov
Halogen Bonding Interactions with Pyridinium (B92312) Moieties
The iodine atom in this compound is capable of acting as a halogen bond (XB) donor. Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic species like a lone pair or a π-system. acs.orgnih.gov This interaction is highly directional and has become a significant tool in supramolecular chemistry and crystal engineering. acs.orgrsc.org
When the pyridine nitrogen of this compound is protonated or alkylated to form a pyridinium salt, the electron-withdrawing character of the ring is significantly enhanced. This, in turn, increases the positive electrostatic potential of the σ-hole on the iodine atom, making it a stronger halogen bond donor. acs.org These N-alkylated 3-iodopyridinium salts have been shown to form strong, linear halogen bonds with various anions and other Lewis bases. acs.orgnih.gov The strength of these interactions can be comparable to that of hydrogen bonds. nih.gov
Table 1: Examples of Halogen Bonding Interactions in Pyridinium Systems
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Significance |
|---|---|---|---|
| N-alkyl-3-iodopyridinium | Bromide anion (Br⁻) | C–I···Br⁻ | Formation of supramolecular cavities capable of enclosing guest molecules. acs.org |
| 1,4-Diiodotetrafluorobenzene | Pyridine Nitrogen | C–I···N | Construction of linear-extended halogen-bonding chains in co-crystals. nih.gov |
| 4-Iodopyridine | 4-Nitrobenzoic acid | C–I···O | Formation of molecular tapes in combination with O–H···N hydrogen bonds. rsc.org |
The directional and specific nature of halogen bonds involving the iodo-pyridine motif is extensively utilized in crystal engineering to design and construct complex supramolecular architectures. rsc.orgnih.govrsc.orgmdpi.com By combining halogen bonding with other noncovalent interactions like hydrogen bonding, π-π stacking, and ionic forces, it is possible to create one-, two-, or three-dimensional networks with predictable topologies. rsc.orgnih.govnih.gov
In the context of pyridinium moieties derived from this compound, the C–I bond can direct the assembly of molecules in the solid state. For example, studies on related 3-iodopyridinium systems have shown that despite the presence of strong ionic forces, halogen bonds retain their high directionality and significantly influence the crystal packing. acs.org This control over molecular arrangement is crucial for developing new materials with desired properties, such as porous solids for gas storage or materials with specific optical or electronic characteristics. The interplay between hydrogen bonds from the amino group and halogen bonds from the iodo group offers a powerful strategy for creating complex and functional supramolecular assemblies. nih.gov
Reactivity of the Amino Moiety
The amino group at the C-6 position is a key functional handle, enabling a variety of chemical transformations ranging from simple derivatization to the construction of complex fused ring systems.
Reactions on the Amino Group (e.g., amidation, alkylation)
The nucleophilic character of the exocyclic amino group allows it to readily undergo standard reactions such as acylation and alkylation.
Amidation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. These reactions are often straightforward and provide a means to introduce a wide range of substituents, which can modulate the electronic properties and biological activity of the molecule. For example, various 4-aminopyridine-based amide derivatives have been synthesized and studied for their biological potential. nih.gov
Alkylation: N-alkylation of the amino group is also a common transformation. However, selective mono-alkylation can be challenging due to the potential for over-alkylation to form tertiary amines. chemrxiv.org Various methods have been developed to control the degree of alkylation, such as reductive amination using aldehydes or ketones in the presence of a reducing agent like sodium borohydride. researchgate.net Heterogeneous catalysts are also employed for the N-alkylation of aminopyridines, offering a method that can be favorable for industrial-scale production. google.com These alkylation reactions are important for synthesizing intermediates for pharmaceuticals and other functional materials. researchgate.net
Table 2: General Reactions of the Amino Group in Aminopyridines
| Reaction Type | Reagents | Product | Significance |
|---|---|---|---|
| Amidation | Acid Chloride, Carboxylic Acid | N-Acylaminopyridine | Introduction of diverse functional groups, modulation of properties. nih.gov |
| Alkylation | Carboxylic Acid / NaBH₄ | N-Alkylaminopyridine | Synthesis of important intermediates for pharmaceuticals. researchgate.net |
| N-Arylation | Iodobenzene / Pd₂(dba)₃ | N-Arylaminopyridine | Access to precursors for complex heterocyclic systems. unl.pt |
Transformations Leading to Fused Heterocyclic Systems
The strategic placement of the amino and ethynyl groups in an ortho-like relationship on the pyridine ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. nih.gov These reactions are of great interest as they provide access to core structures found in many biologically active compounds and materials. rsc.orgnih.gov
Azaindoles and their diaza-analogs are bioisosteres of indoles and represent privileged scaffolds in medicinal chemistry. unl.ptrsc.org The synthesis of these structures often starts from substituted aminopyridines. nih.gov The this compound scaffold is particularly well-suited for constructing 5-azaindole (B1197152) derivatives.
A common and powerful strategy involves a palladium-catalyzed Sonogashira coupling to install the alkyne, followed by a base- or metal-mediated intramolecular cyclization (annulation) of the ortho-aminoalkynylpyridine intermediate. organic-chemistry.orgresearchgate.net The amino group attacks the alkyne, leading to the formation of the five-membered pyrrole (B145914) ring fused to the pyridine core. Various catalysts and conditions have been developed to promote this cyclization efficiently, tolerating a wide range of functional groups. organic-chemistry.orgresearchgate.net Cascade reactions, such as a combined C-N cross-coupling and Heck reaction, have also been developed to synthesize substituted azaindoles from amino-halopyridines. acs.orgnih.gov These methods provide direct and regioselective access to 2-substituted and 2,3-disubstituted azaindoles. unl.pt
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-alkyl-3-iodopyridinium |
| 1,4-Diiodotetrafluorobenzene |
| 4-Iodopyridine |
| 4-Nitrobenzoic acid |
| Dichlorine |
| Pyridine N-oxide |
| N-Acylaminopyridine |
| N-Alkylaminopyridine |
| N-Arylaminopyridine |
| Iodobenzene |
| Azaindole |
| Diazaindole |
Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines
The 2-aminopyridine (B139424) structural motif embedded within this compound is a key precursor for the synthesis of fused bicyclic heterocycles like imidazo[1,2-a]pyridines. rsc.orgresearchgate.net These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. rsc.orgresearchgate.net The general synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. nih.gov This reaction proceeds via initial alkylation of the endocyclic nitrogen atom of the pyridine ring, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. nih.gov
In the context of this compound, this transformation would involve the reaction of the amino group with a suitable α-halocarbonyl compound, leading to the formation of an intermediate that subsequently cyclizes to the corresponding 8-iodo-6-ethynylimidazo[1,2-a]pyridine derivative. The reaction conditions for such transformations can vary, with some protocols employing catalysts, while others proceed under catalyst-free conditions in solvents like dimethylformamide (DMF) or ethanol. nih.gov
The synthesis of pyrido[1,2-a]pyrimidines can also be envisioned starting from 2-aminopyridine derivatives. These syntheses often involve reactions with β-dicarbonyl compounds or their equivalents, leading to the formation of the fused pyrimidine (B1678525) ring. The pyrido[1,2-a]pyrimidine (B8458354) core is another important heterocyclic system found in various bioactive molecules.
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a significant structural motif present in numerous biologically active molecules and natural products. nih.govmdpi.com The synthesis of this heterocyclic system can be achieved through various strategies, often involving the construction of the pyridine ring onto a pre-existing pyrazole (B372694) or vice versa. mdpi.com A common approach involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. nih.gov
Alternatively, starting from a substituted pyridine, the pyrazole ring can be constructed. For this compound, a potential route to pyrazolo[3,4-b]pyridines could involve a reaction sequence where the ethynyl group is transformed into a β-keto ester or a related intermediate, followed by condensation with hydrazine (B178648) or a substituted hydrazine. This would lead to the formation of the pyrazole ring fused to the pyridine core. The presence of the iodine atom at the 3-position and the amino group at the 6-position offers further opportunities for diversification of the resulting pyrazolo[3,4-b]pyridine scaffold.
Condensation Reactions Involving the Amino Group
The amino group at the 6-position of the pyridine ring is a versatile functional handle for a variety of condensation reactions. scielo.org.mx These reactions are fundamental in extending the molecular framework and introducing new functionalities. For instance, the amino group can react with aldehydes and ketones to form Schiff bases (imines), which are themselves useful intermediates for further transformations.
Condensation with β-dicarbonyl compounds can lead to the formation of enaminones, which are valuable precursors for the synthesis of various heterocyclic systems. The reactivity of the amino group can be modulated by the electronic effects of the other substituents on the pyridine ring, namely the electron-withdrawing ethynyl and iodo groups.
Diazotization and Subsequent Transformations of the Amino Group
The primary amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. This reaction converts the amino group into a diazonium salt, which is a highly versatile intermediate.
Diazonium salts are susceptible to a wide range of transformations, collectively known as Sandmeyer and related reactions. These reactions allow for the replacement of the diazonium group with a variety of other functional groups, including:
Halogens: Treatment with copper(I) halides (CuCl, CuBr, CuI) allows for the introduction of chloro, bromo, and iodo substituents, respectively.
Cyano group: Reaction with copper(I) cyanide (CuCN) introduces a nitrile functionality.
Hydroxyl group: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding pyridinol.
Hydrogen atom: Reductive deamination can be achieved using reagents like hypophosphorous acid (H3PO2).
These transformations significantly enhance the synthetic utility of this compound by enabling the introduction of a wide array of substituents at the 6-position of the pyridine ring, thereby facilitating the synthesis of a diverse range of derivatives.
Synergistic Reactivity of Multiple Functional Groups
The presence of three distinct functional groups—amino, ethynyl, and iodo—on the pyridine ring of this compound gives rise to a rich and complex reactivity profile. The interplay between these groups allows for synergistic effects, where the reactivity of one group is influenced by the presence of the others, and enables the development of elegant and efficient synthetic strategies.
Chemo- and Regioselectivity in Multi-functionalized Pyridine Systems
A key challenge and opportunity in the chemistry of this compound is the control of chemo- and regioselectivity. The three functional groups exhibit different reactivities towards various reagents, allowing for selective transformations under specific reaction conditions.
The ethynyl group is susceptible to a variety of reactions, including Sonogashira coupling, click chemistry (cycloadditions), and hydration.
The iodo group is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
The amino group can undergo acylation, alkylation, and diazotization, as previously discussed.
By carefully choosing reagents and reaction conditions, it is possible to selectively functionalize one site while leaving the others intact. For example, a palladium-catalyzed Sonogashira coupling could be performed selectively at the iodo position without affecting the ethynyl or amino groups. Conversely, the amino group could be selectively acylated under basic conditions, leaving the iodo and ethynyl groups available for subsequent transformations. This selective reactivity is crucial for the strategic construction of complex molecular architectures.
Cascade and One-Pot Reaction Sequences in Complex Molecule Synthesis
The multi-functional nature of this compound makes it an ideal substrate for the development of cascade and one-pot reaction sequences. mdpi.comnih.gov These processes, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, are highly desirable from the perspective of efficiency and sustainability. nih.gov
For instance, a one-pot sequence could involve an initial Sonogashira coupling at the iodo position, followed by an intramolecular cyclization involving the newly introduced group and the ethynyl moiety. Another possibility is a tandem reaction where the amino group participates in an initial condensation, followed by a cyclization that involves one of the other functional groups.
The development of such cascade reactions with this compound as the starting material can provide rapid access to complex heterocyclic scaffolds that would otherwise require lengthy, multi-step syntheses. rsc.org The strategic design of these reaction sequences relies on a thorough understanding of the relative reactivity of the different functional groups and their ability to participate in sequential transformations under a single set of reaction conditions or with the sequential addition of reagents. nih.gov
Applications of 6 Amino 2 Ethynyl 3 Iodopyridine As a Synthetic Intermediate
Role as a Key Building Block for Diverse Complex Heterocycles
The structure of 6-Amino-2-ethynyl-3-iodopyridine is pre-disposed to participate in a variety of cyclization reactions to form fused heterocyclic systems. The amino and ethynyl (B1212043) groups can undergo intramolecular reactions, while the iodo group serves as a handle for introducing further complexity before or after cyclization. This functionality allows for the construction of a wide array of nitrogen-containing polycyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.
The dual reactivity of the amino and ethynyl groups allows for cyclization pathways to form pyrrolopyridines, which are key structures in many biologically active compounds. Furthermore, the presence of the iodo group facilitates subsequent modifications through powerful cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the synthesis of highly substituted and complex heterocyclic derivatives.
Table 1: Examples of Heterocyclic Scaffolds Accessible from Pyridine (B92270) Building Blocks This table is illustrative of the types of heterocycles that can be formed from functionalized pyridine precursors, based on general synthetic methodologies.
| Starting Material Type | Reaction Type | Resulting Heterocyclic Core |
|---|---|---|
| Aminopyridine with ethynyl group | Intramolecular Cyclization | Pyrrolopyridine |
| Iodopyridine with amino and ethynyl groups | Sequential Sonogashira Coupling and Cyclization | Fused Aromatic Systems |
Precursor for Advanced Organic Materials
The electronic properties inherent in the this compound scaffold make it an attractive precursor for the synthesis of novel organic materials with tailored electronic and photophysical properties.
The ethynyl group on the pyridine ring is a key functional group for extending π-conjugation through reactions like the Sonogashira coupling. This allows for the straightforward synthesis of larger, planar aromatic systems. Such π-conjugated materials are the cornerstone of modern optoelectronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The incorporation of the nitrogen atom from the pyridine ring and the potential for introducing further diversity via the amino and iodo groups allows for fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels and the bandgap. This tunability is crucial for optimizing the performance of electronic devices.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen and the amino group in this compound can act as coordination sites for metal ions, making it a suitable candidate for a multitopic linker in the design of novel MOFs. The ethynyl and iodo groups offer further sites for post-synthetic modification, allowing for the introduction of other functional groups to tailor the pore environment and surface properties of the MOF. The inherent porosity and high surface area of such materials make them promising for applications in gas storage, separation, and catalysis.
Contributions to Methodological Advancements in Organic Chemistry
The unique reactivity profile of this compound can be leveraged to develop new synthetic methodologies. For instance, the presence of multiple, orthogonally reactive sites allows for the design of one-pot, multi-component reactions, which are highly desirable for their efficiency and atom economy. Research in this area could focus on developing novel cascade reactions where sequential transformations at the iodo, ethynyl, and amino positions occur in a controlled manner to rapidly build molecular complexity from a single, versatile starting material.
Development of Related Scaffolds with Tunable Reactivity for Research
The this compound structure serves as an excellent starting point for the generation of libraries of related compounds. Each functional group can be independently modified to create a diverse set of analogues with systematically altered steric and electronic properties. For example, the amino group can be acylated or alkylated, the iodo group can be replaced with other halogens or functional groups via cross-coupling, and the ethynyl group can be derivatized or removed. This ability to generate a wide range of related scaffolds is invaluable for structure-activity relationship (SAR) studies in drug discovery and for the systematic investigation of structure-property relationships in materials science.
Theoretical and Computational Investigations of 6 Amino 2 Ethynyl 3 Iodopyridine
Electronic Structure Analysis of the Pyridine (B92270) Core and Substituents
The electronic landscape of 6-Amino-2-ethynyl-3-iodopyridine is dictated by the interplay of the electron-donating amino group, the electron-withdrawing ethynyl (B1212043) group, and the hefty, polarizable iodine atom, all attached to the aromatic pyridine ring. Density Functional Theory (DFT) is a principal tool for dissecting this complex electronic environment.
Calculations such as Natural Bond Orbital (NBO) analysis can elucidate the nature of bonding and the extent of electron delocalization. The amino group at the 6-position is expected to donate electron density into the pyridine ring through resonance, increasing the electron density, particularly at the ortho and para positions. Conversely, the ethynyl group at the 2-position acts as a π-acceptor, withdrawing electron density. The iodine atom at the 3-position introduces further electronic complexity through its inductive electron-withdrawing effect and its ability to participate in halogen bonding.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is crucial for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the pyridine nitrogen, indicating its propensity to act as a proton acceptor or a metal ligand. The amino group would also contribute to the negative potential, while the hydrogen atoms of the amino group and the ethynyl proton would exhibit positive potential. A region of positive electrostatic potential, known as a "sigma-hole," is anticipated on the iodine atom, which is a key feature for its halogen bonding capabilities. wikipedia.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity and electronic transitions. The HOMO is likely to be localized on the amino group and the pyridine ring, reflecting their electron-donating character. The LUMO, in contrast, is expected to be distributed over the ethynyl group and the pyridine ring, consistent with their electron-accepting nature. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and its UV-visible absorption properties. acs.org
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Characteristic | Influencing Substituent(s) |
| Dipole Moment | Moderate to High | Amino, Ethynyl, Iodine |
| HOMO Energy | Relatively High | Amino Group |
| LUMO Energy | Relatively Low | Ethynyl Group, Pyridine Ring |
| HOMO-LUMO Gap | Moderate | All Substituents |
| MEP Minimum | Pyridine Nitrogen | Pyridine Nitrogen |
| MEP Maximum (σ-hole) | Iodine Atom | Iodine Atom |
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling, particularly with DFT, is instrumental in unraveling the intricate mechanisms of chemical reactions. For the synthesis of this compound, a plausible route involves the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org In this case, it would likely involve the coupling of 6-amino-3-iodopyridine with a protected acetylene (B1199291) derivative.
Computational studies of the Sonogashira reaction have detailed the catalytic cycles involving both palladium and copper catalysts. nih.govresearchgate.net The mechanism is generally understood to proceed through a series of steps:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl iodide (6-amino-3-iodopyridine), forming a Pd(II) intermediate.
Transmetalation: In the copper-catalyzed cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. This species then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium center. In copper-free variants, the alkyne is thought to coordinate directly to the palladium center, followed by deprotonation.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product (this compound) and regenerate the Pd(0) catalyst. wikipedia.org
DFT calculations can model the energy profiles of these steps, identifying transition states and intermediates. nih.govresearchgate.net This allows for the determination of the rate-determining step and provides insights into the roles of ligands, solvents, and additives on the reaction efficiency. For instance, computational studies have shown that the choice of phosphine (B1218219) ligands on the palladium catalyst can significantly influence the rates of oxidative addition and reductive elimination. libretexts.org
Table 2: Key Steps in the Sonogashira Coupling for the Synthesis of this compound
| Reaction Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond of 6-amino-3-iodopyridine. | Aryl-Pd(II)-Iodo Complex |
| Transmetalation | Transfer of the ethynyl group from copper to the Pd(II) center. | Aryl-Pd(II)-Ethynyl Complex |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | This compound |
Prediction and Analysis of Spectroscopic Signatures
Computational chemistry offers powerful tools for the prediction and interpretation of various spectroscopic data, which are essential for the characterization of this compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations, often performed in conjunction with a continuum solvation model to mimic experimental conditions, can help in the assignment of complex spectra. For this compound, the predicted chemical shifts would be influenced by the electronic effects of the substituents. The amino group would cause an upfield shift (lower ppm) for the pyridine protons and carbons, while the ethynyl and iodo groups would lead to downfield shifts (higher ppm). Substituent chemical shift (SCS) tables can also provide a rapid estimation of chemical shifts. stenutz.eu
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations. These calculations provide the vibrational frequencies and intensities of the normal modes, which can be correlated with experimental spectra. Key vibrational modes would include the N-H stretching of the amino group, the C≡C stretching of the ethynyl group, and the various C-H and C-N stretching and bending modes of the pyridine ring.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, the electronic transitions are likely to be of the π → π* and n → π* type, involving the promotion of electrons from the HOMO to the LUMO and other low-lying unoccupied orbitals.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Predicted Feature | Origin |
| ¹H NMR | Aromatic protons in the 6-8 ppm range | Pyridine Ring |
| ¹³C NMR | Alkyne carbons around 80-90 ppm | Ethynyl Group |
| IR | Strong absorption around 2100 cm⁻¹ | C≡C Stretch |
| IR | Two sharp bands around 3300-3500 cm⁻¹ | N-H Stretch |
| UV-Vis | Absorption maximum in the UV region | π → π* and n → π* transitions |
Conformational Analysis and Molecular Dynamics Simulations
While this compound is a relatively rigid molecule, it possesses some conformational flexibility, primarily related to the rotation of the amino group and potential interactions in different environments. Conformational analysis, typically performed using DFT, can identify the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. arxiv.orgnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, study the molecule's flexibility, and model its interactions with solvent molecules or other species. For this compound, MD simulations could be used to:
Investigate the dynamics of the amino group and its hydrogen bonding capabilities.
Model the molecule's behavior in different solvents to understand solvation effects.
Simulate its interaction with biological macromolecules, such as proteins or DNA, to explore its potential as a drug candidate. researchgate.net
Study its aggregation behavior and the formation of self-assembled structures in the solid state or in solution.
Studies on Non-covalent Interactions (e.g., Halogen Bonding)
Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. This compound has several functional groups capable of engaging in a variety of non-covalent interactions.
Halogen Bonding: The iodine atom at the 3-position is a potent halogen bond donor. acs.orgnih.gov As revealed by computational studies on related iodopyridinium compounds, the iodine atom possesses a region of positive electrostatic potential (a σ-hole) opposite to the C-I bond, which can interact favorably with electron-rich atoms (halogen bond acceptors) such as nitrogen, oxygen, or anions. wikipedia.org The strength of this interaction is comparable to that of a conventional hydrogen bond and is highly directional, making it a valuable tool in crystal engineering.
Hydrogen Bonding: The amino group at the 6-position is a classic hydrogen bond donor, with its two N-H protons capable of forming hydrogen bonds with suitable acceptors. The pyridine nitrogen, with its lone pair of electrons, is a strong hydrogen bond acceptor. mdpi.comnih.gov These hydrogen bonding interactions are expected to be a dominant feature in the crystal structure of this compound and in its interactions with other molecules.
π-Interactions: The electron-rich pyridine ring and the π-system of the ethynyl group can participate in π-stacking and π-π interactions with other aromatic systems. These interactions are important for the stability of crystal structures and for the binding of the molecule to biological targets.
Computational methods, including DFT and high-level ab initio calculations, can be used to quantify the strength and nature of these non-covalent interactions. Analysis of the electron density, for example, through the Quantum Theory of Atoms in Molecules (QTAIM), can identify bond critical points and characterize the nature of the interactions.
Table 4: Potential Non-covalent Interactions of this compound
| Interaction Type | Donor | Acceptor |
| Halogen Bond | Iodine Atom | Lewis Bases (e.g., N, O) |
| Hydrogen Bond | Amino Group (N-H) | Lewis Bases (e.g., N, O) |
| Hydrogen Bond | Lewis Acids (e.g., H-X) | Pyridine Nitrogen |
| π-Stacking | Pyridine Ring, Ethynyl Group | Other Aromatic Systems |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Derivatization
The inherent reactivity of the three functional groups of 6-amino-2-ethynyl-3-iodopyridine offers a rich platform for the exploration of novel synthetic pathways. The presence of the amino group, the ethynyl (B1212043) moiety, and the iodine atom allows for a multitude of chemical transformations. Future efforts will likely focus on developing new methods for the selective derivatization of this scaffold. For instance, the development of one-pot, multi-component reactions involving this pyridine (B92270) derivative could lead to the efficient synthesis of complex heterocyclic systems. Research into regioselective functionalization, particularly targeting the C-4 and C-5 positions of the pyridine ring, will be crucial for creating a diverse library of analogs.
Development of Asymmetric Transformations and Stereoselective Syntheses
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Future research will undoubtedly focus on the development of asymmetric transformations involving this compound. This could involve the use of chiral catalysts to control the stereochemistry of reactions at the ethynyl group or the development of methods for the stereoselective introduction of new chiral centers. For example, asymmetric additions to the alkyne or stereoselective cross-coupling reactions could yield enantiomerically enriched products with potential biological activity. The development of stereoselective enzymatic reactions could also provide an environmentally friendly route to chiral derivatives. nih.gov
Expansion of Applications in Emerging Materials Science Fields
The unique electronic and structural features of this compound make it an attractive candidate for applications in materials science. The conjugated system formed by the pyridine ring and the ethynyl group suggests potential for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the iodine atom allows for further functionalization through cross-coupling reactions, enabling the synthesis of advanced polymeric materials with tailored properties. Future research could explore the incorporation of this building block into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), leading to materials with applications in gas storage, separation, and catalysis.
Integration into Continuous Flow Chemistry Methodologies
Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. mdpi.comorganic-chemistry.org The integration of the synthesis and derivatization of this compound into continuous flow systems is a promising area for future research. mdpi.com Flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities. nih.govbeilstein-journals.org This approach is particularly well-suited for handling potentially hazardous reagents and for performing multi-step syntheses in a streamlined manner. nih.gov The development of flow-based methods for reactions such as Sonogashira couplings, aminations, and cyclizations involving this pyridine derivative will be a key focus. mdpi.com
Design and Synthesis of Advanced Analogs for Structure-Activity Relationship Studies
The systematic modification of the this compound scaffold is crucial for understanding its structure-activity relationships (SAR) in various applications. Future research will involve the design and synthesis of a wide range of advanced analogs. This will include modifications to all three functional groups, as well as the pyridine ring itself. For example, replacing the amino group with other functionalities, altering the substituent on the alkyne, and exploring different halogens at the 3-position will provide valuable insights into how these changes affect the molecule's properties. These SAR studies will be instrumental in optimizing the performance of materials derived from this compound and in designing new molecules with desired biological activities.
Mechanistic Studies of Complex Transformation Pathways
A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for optimizing existing synthetic methods and developing new ones. chemrxiv.org Future research will likely employ a combination of experimental and computational techniques to elucidate the mechanisms of complex reactions, such as transition metal-catalyzed cross-coupling reactions and multi-step cyclization cascades. chemrxiv.org For instance, detailed kinetic studies, isotopic labeling experiments, and density functional theory (DFT) calculations can provide valuable insights into the transition states and intermediates involved in these processes. This knowledge will enable the rational design of more efficient and selective synthetic routes.
Q & A
Q. What are the standard synthetic routes for 6-Amino-2-ethynyl-3-iodopyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. For example, a reflux method with absolute ethanol and a catalytic amount of hydrochloric acid (HCl) is often employed to facilitate nucleophilic substitution or Sonogashira coupling (ethynyl group introduction). Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of starting materials (e.g., 4-amino-2-methyl-6-chloropyrimidine and 3-iodoaniline) to minimize side products.
- Catalyst optimization : HCl concentration (e.g., 1 drop per 10 mL solvent) to enhance reaction rates without promoting decomposition .
- Purification : Recrystallization from ethanol or ice-water precipitation to achieve ~60% yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Resolves protonation sites (e.g., aromatic nitrogen para to the amino group) and planar deviations (<0.132 Å) in the cation structure .
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., ethynyl protons at δ ~2.5–3.5 ppm).
- FT-IR : Identifies N–H stretches (~3300 cm) and C≡C vibrations (~2100 cm).
- HPLC : Quantifies enantiomeric purity (>98%) using chiral columns (e.g., Chiralpak IA) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Cross-reference XRD data (bond lengths/angles) with computational models (DFT calculations) to validate hydrogen bonding patterns (e.g., N–H···Cl interactions) .
- Isotopic labeling : Use N-labeled analogs to clarify ambiguous amino group signals in NMR .
- Dynamic HPLC-MS : Detect trace intermediates or degradation products that may skew spectral interpretations .
Q. How can reaction yields be improved while maintaining purity in multi-step syntheses?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of iodinated intermediates.
- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C during reflux) to control exothermic side reactions.
- Catalyst alternatives : Replace HCl with milder acids (e.g., acetic acid) or Pd-based catalysts for ethynyl group insertion, reducing halogen scrambling .
Q. What methodologies are recommended for assessing the bioactivity of this compound derivatives?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Screen against kinase targets (e.g., EGFR) using fluorescence-based assays (IC determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM range).
- Biotransformation studies : Radiolabel derivatives with Tc for in vivo tracking, analyzing metabolite profiles via LC-MS .
Q. What statistical approaches validate analytical methods for this compound?
Methodological Answer:
- Repeatability testing : Perform triplicate measurements of key parameters (e.g., HPLC retention time, NMR peak integration) to calculate %RSD (<2% acceptable).
- Multivariate analysis : Principal Component Analysis (PCA) of spectroscopic datasets to identify outliers or batch variations .
- Calibration curves : Linear regression (R > 0.99) for quantitative assays (e.g., UV-Vis absorption at λ = 280 nm) .
Data Presentation Guidelines
- Tables : Include reaction yields, spectroscopic assignments, and statistical parameters (e.g., mean ± SD).
- Figures : XRD crystal packing diagrams, dose-response curves, and chromatograms with annotated peaks.
- Reproducibility : Document all protocols in supplementary materials, specifying equipment models (e.g., Bruker AVANCE III HD NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
